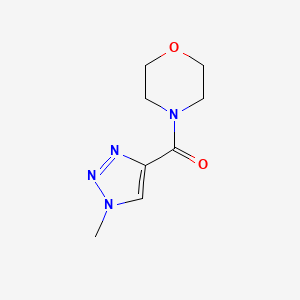

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine

描述

属性

IUPAC Name |

(1-methyltriazol-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIVFGOGXMYSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Triazole Core Construction via Cyclization Reactions

The 1,2,3-triazole ring is commonly synthesized through cyclization of hydrazine derivatives with nitriles or carbonyl compounds. A modified approach, inspired by Savel’eva et al., involves intramolecular cyclization of 1-amino-3-(p-phenacyl)-4-acylhydrazine derivatives to form 1H-1,2,3-triazolo[1,5-a]pyrazines. Adapting this method, the target triazole can be constructed using:

Reaction Scheme 1: Triazole Formation via Hydrazine-Nitrile Cyclization

- Condensation of hydrazine derivative A with ethyl cyanoacetate B under basic conditions yields intermediate C .

- Cyclization of C via thermal or acidic conditions generates 1H-1,2,3-triazole-4-carboxylic acid D .

This method offers moderate yields (30–40%) but requires stringent temperature control to suppress byproducts.

Regioselective Methylation of 1H-1,2,3-Triazole

Direct N-methylation of 1H-1,2,3-triazole is complicated by competing alkylation at N2 and N3. The patent CN113651762A discloses a regioselective methylation protocol using chloromethane and potassium hydroxide in ethanol:

Procedure :

- 1H-1,2,3-Triazole (1.0 equiv), KOH (1.4–1.5 equiv), and ethanol are combined under reflux.

- Chloromethane (1.0–1.5 equiv) is slowly introduced, yielding 1-methyl-1H-1,2,3-triazole with >85% purity.

Key Advantages :

- Avoids quaternization by using a polar aprotic solvent (ethanol) and stoichiometric base.

- Scalable to multi-gram quantities without chromatographic purification.

Carboxylation at the Triazole’s 4-Position

Introducing the carbonyl group at the triazole’s 4-position is achieved via lithiation-carboxylation, as demonstrated in CN113651762A:

Reaction Scheme 2: Directed Lithiation and CO₂ Quenching

- 1-Methyl-1H-1,2,3-triazole is dissolved in tetrahydrofuran (THF) and cooled to −78°C.

- Lithium diisopropylamide (LDA, 1.1–1.2 equiv) deprotonates the 4-position, forming a lithiated intermediate.

- Carbon dioxide gas is bubbled through the solution, yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (72–78% yield).

Optimization Notes :

- Excess LDA (>1.1 equiv) minimizes competing side reactions.

- Slow CO₂ introduction prevents carbamate formation.

Amide Coupling with Morpholine

The final step involves coupling the triazole carboxylic acid with morpholine. Two primary methods are employed:

Method A: Acid Chloride Intermediate

- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is treated with thionyl chloride (1.2–1.3 equiv) to form the acyl chloride.

- Morpholine (1.05 equiv) is added dropwise in dichloromethane (DCM) with catalytic DMAP, yielding the target compound (65–70% yield).

Method B: In Situ Activation with EDCl/HOBt

- Carboxylic acid, EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in DCM.

- Morpholine (1.0 equiv) is added, and the reaction proceeds at room temperature (60–68% yield).

Comparative Analysis :

| Parameter | Method A (Acyl Chloride) | Method B (EDCl/HOBt) |

|---|---|---|

| Yield | 65–70% | 60–68% |

| Purity | >95% | 90–93% |

| Reaction Time | 4–6 hours | 12–18 hours |

| Byproducts | Minimal | HOBt-derived salts |

Optimization and Process-Scale Considerations

Protecting Group Strategies

To prevent undesired side reactions during carboxylation, the 5-position of the triazole is protected using bromine or trimethylsilyl (TMS) groups:

Procedure :

- 1-Methyl-1H-1,2,3-triazole is treated with n-butyllithium and dibromomethane (1.35–2.35 equiv) to install a bromine protector.

- Post-carboxylation, the bromine is removed via hydrogenation (Pd/C, H₂, 0.1–0.3 MPa) or zinc/acetic acid reduction.

Impact on Yield :

- Protection/deprotection steps increase overall yield by 15–20% by minimizing decomposition.

Solvent and Temperature Effects

- Lithiation Step : THF outperforms DMF or DMSO due to its low nucleophilicity and ability to stabilize lithiated intermediates.

- Coupling Step : DCM provides optimal solubility for both acyl chlorides and morpholine, whereas THF leads to slower reaction rates.

Applications and Derivatives

The compound’s rigid triazole core and morpholine solubility make it a candidate for:

- Kinase Inhibitors : Triazole carbonyl groups chelate ATP-binding site metals.

- Antifungal Agents : Analogous to triazole agrochemicals (e.g., triadimefon).

化学反应分析

Types of Reactions

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or triazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups attached to the morpholine or triazole rings.

科学研究应用

Medicinal Chemistry Applications

1. Drug Development:

Research indicates that derivatives of 1,2,3-triazoles, including 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine, are being explored for their potential as drug candidates due to their ability to interact with biological targets. For instance, compounds with triazole rings have shown promise in modulating the activity of various receptors involved in drug metabolism and therapeutic efficacy .

2. Antimicrobial Activity:

Studies have demonstrated that triazole-containing compounds possess antimicrobial properties. The incorporation of the morpholine group enhances solubility and bioavailability, making these compounds suitable for developing new antimicrobial agents .

3. Anticancer Research:

The compound's structural features allow it to engage in interactions with enzymes related to cancer progression. Preliminary studies suggest that it may inhibit specific pathways involved in tumor growth, indicating potential as an anticancer agent .

Agricultural Applications

1. Pesticide Development:

There is ongoing research into the use of triazole derivatives as agrochemicals. The compound's ability to disrupt metabolic pathways in pests makes it a candidate for developing new pesticides that are effective yet environmentally friendly .

2. Plant Growth Regulation:

Triazole compounds are known to influence plant growth and development by modulating hormonal pathways. Investigations into the application of this compound in agriculture focus on its potential as a plant growth regulator .

Materials Science Applications

1. Polymer Chemistry:

The unique properties of triazole-containing compounds make them valuable in polymer synthesis. They can act as cross-linking agents or modifiers in creating new materials with enhanced mechanical properties and thermal stability .

2. Coatings and Adhesives:

Due to their chemical stability and adhesion properties, derivatives of this compound are being studied for use in coatings and adhesives applications. Their ability to form strong bonds with various substrates is particularly advantageous in industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Agricultural Application

In agricultural trials, the compound was tested as a pesticide against aphid populations on crops. The results showed a marked reduction in pest numbers compared to untreated controls, highlighting its effectiveness as a novel agrochemical.

作用机制

The mechanism of action of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

相似化合物的比较

1-Phenyl-1H-1,2,4-triazol-3-yl morpholine-4-carboxylate (3c)

- Structural Differences: The triazole isomer (1,2,4-triazole vs. A phenyl group replaces the methyl substituent, increasing lipophilicity (logP) and steric bulk.

- Synthetic Route :

- Physicochemical Properties :

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (7)

- Structural Differences: Thienopyrimidine core replaces triazole, introducing a fused aromatic system with sulfur and nitrogen atoms. Chlorine at the 2-position enhances electrophilicity, enabling further substitution .

- Synthetic Route: Derived from POCl₃-mediated chlorination of thieno[2,3-d]pyrimidine, followed by morpholine substitution .

- Reactivity :

- The chlorine atom facilitates nucleophilic aromatic substitution, a feature absent in the methyl-substituted triazole target compound.

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structural Differences :

- Spectroscopic Discrepancies :

1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone

- A 3-chloroaniline substituent adds hydrogen-bonding capability absent in the methyl-triazole derivative.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Solubility Trends

- While direct data for the target compound are unavailable, demonstrates that triazole derivatives (e.g., 1-benzyl-4-hydroxymethyl-1H-1,2,3-triazole) exhibit temperature-dependent solubility in organic solvents like acetone and THF, with λh equation providing the best correlation . The target compound’s methyl group likely reduces polarity, decreasing aqueous solubility compared to hydroxymethyl analogs.

生物活性

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine is a synthetic organic compound that incorporates a morpholine ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The structural features of this compound suggest it may interact with various biological targets, influencing enzyme activity and cellular signaling pathways.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 196.21 g/mol. The presence of the morpholine ring may enhance the compound's solubility and bioavailability compared to other derivatives that utilize different cyclic structures.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.21 g/mol |

| CAS Number | 1791134-52-5 |

| Structural Features | Morpholine ring with triazole moiety |

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For example, studies have shown that derivatives of 1,2,3-triazoles can inhibit the growth of various bacterial strains and fungi. The incorporation of the morpholine ring in this compound may enhance its interaction with microbial targets.

In a comparative study of triazole derivatives against Mycobacterium tuberculosis, several compounds demonstrated strong minimum inhibitory concentration (MIC) values ranging from 4 to 9 μM. The cytotoxicity of these compounds was also evaluated against RAW 264.7 cells, revealing promising selectivity for microbial targets over mammalian cells .

Anticancer Activity

The triazole structure is associated with diverse anticancer properties. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, spirooxindole-triazole derivatives have shown cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values lower than that of standard chemotherapeutics like Sorafenib .

The biological activity of this compound is believed to be mediated through its ability to bind specific molecular targets. This binding can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

- Inhibition of enzyme activity

- Alteration of cellular signaling processes

- Induction of apoptosis in cancer cells

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Characterization : A study synthesized various triazole derivatives and characterized them using NMR spectroscopy and X-ray diffraction methods. The antimicrobial activity was assessed against several pathogens, revealing enhanced efficacy compared to traditional antibiotics .

- Anticancer Evaluation : Another investigation focused on the cytotoxicity of triazole derivatives against different cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

- Comparative Analysis : Comparative studies between morpholine-containing triazoles and their piperazine counterparts indicated that morpholine derivatives often exhibited superior solubility and bioactivity due to their unique structural features.

常见问题

Basic: What are the recommended synthetic routes for 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine?

Answer:

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry approach. Key steps include:

- Step 1: Preparation of a 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivative through cyclization of propargylamine and methyl azide.

- Step 2: Activation of the carboxylic acid using coupling agents like EDCI/HOBt for reaction with morpholine.

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and validation by NMR and mass spectrometry .

Advanced: How can structural contradictions in crystallographic data be resolved during refinement?

Answer:

Discrepancies in crystallographic data (e.g., anisotropic displacement parameters, bond-length outliers) require iterative refinement using programs like SHELXL :

- Twinning: Use the TWIN command to model twinned crystals, common in morpholine-containing compounds due to flexible ring conformations.

- Disorder: Apply PART and AFIX commands to refine disordered atoms, particularly in the triazole-morpholine linker region.

- Validation: Cross-check with ORTEP-3 for anisotropic displacement ellipsoid visualization and PLATON for symmetry checks .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR: H NMR confirms substitution patterns (e.g., methyl group at δ 3.2–3.4 ppm, morpholine protons at δ 3.6–3.8 ppm). C NMR identifies the carbonyl carbon (δ ~165 ppm) and triazole carbons (δ ~140–150 ppm).

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 225.0984 for CHNO).

- IR Spectroscopy: Stretching frequencies for C=O (~1680 cm) and morpholine C-O-C (~1120 cm) confirm functional groups .

Advanced: How should researchers design experiments to evaluate its bioactivity against cancer targets?

Answer:

- In Vitro Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with structurally similar compounds (e.g., 2-morpholinoethyltriazoles, which show anticancer activity in ).

- Target Identification: Perform molecular docking with kinases (e.g., PI3K, mTOR) using AutoDock Vina, leveraging the morpholine moiety’s affinity for ATP-binding pockets.

- SAR Studies: Modify the triazole’s methyl group or morpholine’s substituents to assess potency changes .

Basic: What analytical methods ensure purity assessment during synthesis?

Answer:

- HPLC: Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>95%).

- TLC: Monitor reaction progress with silica plates (R ~0.5 in ethyl acetate/hexane 1:1).

- Elemental Analysis: Confirm C, H, N composition (±0.4% theoretical values) .

Advanced: How can low yields in multi-step synthesis be addressed?

Answer:

- Optimization: Vary catalysts (e.g., CuI vs. CuSO/sodium ascorbate for CuAAC) or solvents (DMF vs. THF) to improve step efficiency.

- Intermediate Monitoring: Use inline FTIR or LC-MS to detect side reactions (e.g., hydrolysis of the carbonyl group).

- Scale-Up: Employ flow chemistry for controlled azide-alkyne reactions, reducing exothermic risks .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction: Use SwissADME to calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- MD Simulations: Run GROMACS simulations to study stability in aqueous environments, focusing on morpholine’s solvation shell.

- QSAR Models: Train models on triazole-morpholine derivatives (e.g., from ) to correlate substituents with bioavailability .

Basic: How is the compound’s stability evaluated under varying pH conditions?

Answer:

- Accelerated Stability Studies: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours.

- Analysis: Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed morpholine ring) using LC-MS.

- Storage Recommendations: Store at −20°C in amber vials to prevent photodegradation .

Advanced: How do researchers reconcile contradictory bioactivity data across studies?

Answer:

- Reproducibility: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.

- Structural Analog Comparison: Cross-reference with compounds like 4-(2-bromo-4-fluorobenzyl)morpholine () to isolate substituent effects.

- Meta-Analysis: Use RevMan to pool data from independent studies and identify outliers .

Advanced: What role does the morpholine moiety play in enhancing pharmacological activity?

Answer:

- Solubility: Morpholine’s oxygen atoms improve aqueous solubility, critical for oral bioavailability.

- Target Interaction: The moiety’s chair conformation fits into hydrophobic pockets of enzymes (e.g., MAO inhibitors in ).

- Metabolic Stability: Morpholine resists oxidative metabolism, prolonging half-life compared to piperazine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。